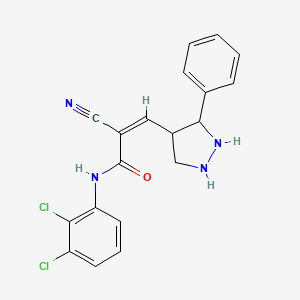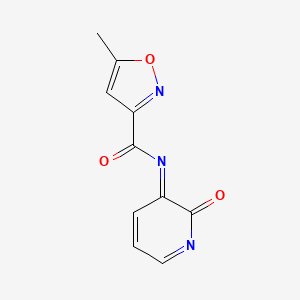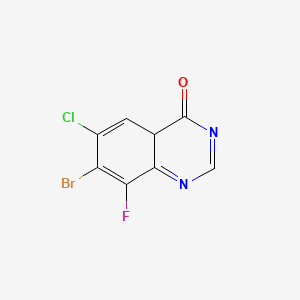![molecular formula C27H36ClN5O6S2 B12346508 Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B12346508.png)
Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzothiazole moiety, a piperazine ring, and a sulfonyl group. Its unique chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the benzothiazole core, followed by the introduction of the piperazine ring and the sulfonyl group. Common reagents used in these reactions include ethyl chloroformate, dimethylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
化学反応の分析
Types of Reactions
ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE
Uniqueness
The uniqueness of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE lies in its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit enhanced biological activity, stability, or solubility, making it a valuable compound for research and industrial applications.
特性
分子式 |
C27H36ClN5O6S2 |
|---|---|
分子量 |
626.2 g/mol |
IUPAC名 |
ethyl 4-[4-[3-(dimethylamino)propyl-(5-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C27H35N5O6S2.ClH/c1-5-38-27(34)30-15-17-31(18-16-30)40(35,36)22-10-7-20(8-11-22)25(33)32(14-6-13-29(2)3)26-28-23-19-21(37-4)9-12-24(23)39-26;/h7-12,19H,5-6,13-18H2,1-4H3;1H |
InChIキー |
BMKCTBUFLKLUGG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=CC(=C4)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(2-hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12346460.png)
![5-Ethoxy-2-[5-methyl-4-(4-propylphenoxy)pyrazolidin-3-yl]phenol](/img/structure/B12346466.png)
![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B12346468.png)
![2-{[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12346471.png)
![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)pyrazolidine-3-carboxamide](/img/structure/B12346475.png)

![2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12346497.png)
![ethyl 3-oxo-6,8,9,9a-tetrahydro-5H-pyridazino[3,4-d]azepine-7-carboxylate](/img/structure/B12346500.png)
![(2Z)-6-chloro-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B12346504.png)
![(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B12346511.png)


